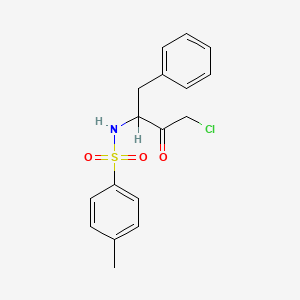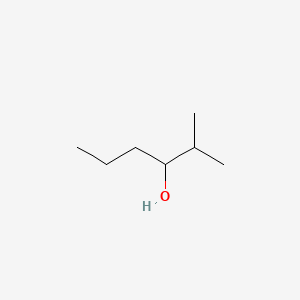
2-(苄氧羰基氨基)丙二酸二乙酯
概述
描述
Diethyl 2-(benzyloxycarbonylamino)malonate is a chemical compound with the molecular formula C15H19NO6. It is a derivative of diethyl malonate, which is the diethyl ester of malonic acid . Diethyl malonate occurs naturally in grapes and strawberries and is used in perfumes and to synthesize other compounds .
Synthesis Analysis
The synthesis of diethyl malonate derivatives involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide, producing a nitrile intermediate. This intermediate is then treated with ethanol in the presence of an acid catalyst . In the case of diethyl 2-(benzyloxycarbonylamino)malonate, additional steps would be required to introduce the benzyloxycarbonylamino group .Molecular Structure Analysis
The molecular structure of diethyl 2-(benzyloxycarbonylamino)malonate includes a malonate backbone with two ethyl ester groups and a benzyloxycarbonylamino substituent. The molecule contains multiple bond types, including non-H bonds, multiple bonds, rotatable bonds, double bonds, aromatic bonds, and ester bonds .Chemical Reactions Analysis
Diethyl malonate, the parent compound of diethyl 2-(benzyloxycarbonylamino)malonate, can undergo a variety of chemical reactions. For instance, it can be transformed to its enolate using sodium ethoxide as a base, allowing for alkylation in the alpha position through an SN2 reaction with alkyl halides . The specific reactions involving the benzyloxycarbonylamino group are not detailed in the search results.科学研究应用
羧酸及其衍生物的合成
2-(苄氧羰基氨基)丙二酸二乙酯是合成羧酸及其衍生物的宝贵中间体。其活性亚甲基基团具有很高的反应活性,允许通过烷基化和酰化反应引入各种取代基。 这种反应性对于创建各种羧酸衍生物至关重要,这些衍生物在药物合成和材料科学中起着至关重要的作用 .
医药中间体
在制药行业,2-(苄氧羰基氨基)丙二酸二乙酯是合成复杂分子的关键中间体。它用于构建药效团,即负责药物分子生物活性的分子结构部分。 这种化合物的多功能性使其成为药物设计和发现过程中的支柱 .
聚酯生产
这种化合物在聚酯的生产中起着重要作用。由于其两个酯基,它可以参与缩聚反应,从而形成聚合物结构。 这些聚酯在纺织品、包装和可生物降解材料中都有应用,突出了该化合物在工业化学中的重要性 .
涂料应用
2-(苄氧羰基氨基)丙二酸二乙酯用于涂料的合成。它在聚合过程中形成交联网络的能力使其适用于制造耐用且耐用的表面涂层。 这些涂层用于各个行业,包括汽车、航空航天和消费品 .
化妆品添加剂
由于其化学性质,该化合物被用作化妆品添加剂。它可以作为增塑剂,改善化妆品的质地和使用性能。 此外,其衍生物可以作为活性成分,有助于产品的预期效果 .
催化研究
对新催化方法的研究通常涉及 2-(苄氧羰基氨基)丙二酸二乙酯。其结构允许探索新型催化过程,有可能导致更有效和更环保的化学反应。 这项研究对可持续化学和绿色制造实践具有意义 .
材料科学
在材料科学中,该化合物用于开发具有特定性能的新材料。 它的官能团可以被修饰以定制所得材料的物理和化学特性,这些材料可以应用于电子学、储能和纳米技术 .
生物医学研究
最后,2-(苄氧羰基氨基)丙二酸二乙酯正在研究其潜在的生物医学应用。正在研究其衍生物的生物活性,包括其用作抗糖尿病和抗癌剂。 这项研究处于开发新型治疗剂和了解疾病机制的最前沿 .
安全和危害
Diethyl malonate, a related compound, is classified as a combustible liquid. It should be kept away from heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, eye protection, and face protection should be worn when handling it . It is reasonable to assume that similar precautions should be taken when handling diethyl 2-(benzyloxycarbonylamino)malonate.
作用机制
The pharmacokinetics of a compound like “Diethyl 2-(benzyloxycarbonylamino)malonate” would depend on many factors, including its chemical structure, its solubility in water and lipids, and its stability in the body. These factors would influence how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body .
The action of “Diethyl 2-(benzyloxycarbonylamino)malonate” would also be influenced by the environment in which it is used. For example, the pH, temperature, and presence of other chemicals could affect its reactivity and stability .
生化分析
Biochemical Properties
Diethyl 2-(benzyloxycarbonylamino)malonate plays a significant role in biochemical reactions, particularly in the synthesis of optically active carboxylic acid derivatives. It interacts with enzymes such as porcine liver esterase (PLE) and rabbit liver esterase (RLE), which catalyze the hydrolysis of the ester group in the compound. This interaction results in the formation of enantiomerically pure products, which are essential in the pharmaceutical industry . The nature of these interactions involves the selective hydrolysis of one ester group, leading to the formation of a monoester intermediate.
Cellular Effects
Diethyl 2-(benzyloxycarbonylamino)malonate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of aldose reductase, an enzyme involved in the polyol pathway, which is crucial for glucose metabolism . By inhibiting aldose reductase, diethyl 2-(benzyloxycarbonylamino)malonate can reduce the accumulation of sorbitol in cells, thereby mitigating the adverse effects of hyperglycemia in diabetic patients.
Molecular Mechanism
The molecular mechanism of diethyl 2-(benzyloxycarbonylamino)malonate involves its interaction with specific enzymes and biomolecules. It binds to the active site of aldose reductase, inhibiting its activity and preventing the conversion of glucose to sorbitol . This inhibition is achieved through the formation of a stable enzyme-inhibitor complex, which blocks the enzyme’s catalytic function. Additionally, diethyl 2-(benzyloxycarbonylamino)malonate can undergo hydrolysis to form reactive intermediates that further modulate gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethyl 2-(benzyloxycarbonylamino)malonate change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or acidic environments . Long-term studies have shown that diethyl 2-(benzyloxycarbonylamino)malonate can maintain its inhibitory effects on aldose reductase over extended periods, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
The effects of diethyl 2-(benzyloxycarbonylamino)malonate vary with different dosages in animal models. At low doses, the compound effectively inhibits aldose reductase without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse reactions, including liver damage and metabolic disturbances. These threshold effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
Diethyl 2-(benzyloxycarbonylamino)malonate is involved in several metabolic pathways, primarily through its interaction with esterases and other enzymes. The compound undergoes hydrolysis to form monoester and diacid intermediates, which are further metabolized by cellular enzymes . These metabolic pathways are crucial for the compound’s bioactivity and its ability to modulate metabolic flux and metabolite levels in cells.
Transport and Distribution
Within cells and tissues, diethyl 2-(benzyloxycarbonylamino)malonate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of diethyl 2-(benzyloxycarbonylamino)malonate is influenced by its chemical properties, including its solubility and affinity for cellular membranes.
Subcellular Localization
Diethyl 2-(benzyloxycarbonylamino)malonate exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm and mitochondria, through targeting signals and post-translational modifications . These localization mechanisms ensure that diethyl 2-(benzyloxycarbonylamino)malonate reaches its intended sites of action, where it can effectively modulate biochemical processes.
属性
IUPAC Name |
diethyl 2-(phenylmethoxycarbonylamino)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-3-20-13(17)12(14(18)21-4-2)16-15(19)22-10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUPWPSMWSKJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293518 | |
| Record name | Diethyl {[(benzyloxy)carbonyl]amino}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3005-66-1 | |
| Record name | 3005-66-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl {[(benzyloxy)carbonyl]amino}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-](/img/structure/B1582131.png)




![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B1582138.png)






